tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Building Block Differentiation Linker Engineering

tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate (CAS 1312455-25-6) is a synthetic intermediate belonging to the class of N-Boc-protected pyrrolidine derivatives bearing a reactive chloroacetamido methyl side chain at the 2‑position. It is supplied as a research chemical with a molecular formula of C₁₂H₂₁ClN₂O₃ and a molecular weight of 276.76 g·mol⁻¹.

Molecular Formula C12H21ClN2O3
Molecular Weight 276.76
CAS No. 1312455-25-6
Cat. No. B2656734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate
CAS1312455-25-6
Molecular FormulaC12H21ClN2O3
Molecular Weight276.76
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CNC(=O)CCl
InChIInChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-4-5-9(15)8-14-10(16)7-13/h9H,4-8H2,1-3H3,(H,14,16)
InChIKeyKVSZSDVGFRPYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate (CAS 1312455-25-6): Sourcing and Differentiation Guide for a Boc-Protected Pyrrolidine-Chloroacetamide Intermediate


tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate (CAS 1312455-25-6) is a synthetic intermediate belonging to the class of N-Boc-protected pyrrolidine derivatives bearing a reactive chloroacetamido methyl side chain at the 2‑position. It is supplied as a research chemical with a molecular formula of C₁₂H₂₁ClN₂O₃ and a molecular weight of 276.76 g·mol⁻¹ . The compound integrates a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a chloroacetamido moiety that serves as an electrophilic handle for further derivatization, making it a building block of interest in medicinal chemistry campaigns targeting protease inhibitors and other bioactive molecules .

Why Generic Substitution of tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate Fails: Regioisomer, Linker, and Safety Differentiation Among Chloroacetamido-Pyrrolidine Building Blocks


Although several Boc-protected chloroacetamido-pyrrolidine derivatives appear structurally similar and are marketed interchangeably as 'versatile small molecule scaffolds,' their regioisomeric substitution patterns, linker arm lengths, and physicochemical properties diverge in ways that directly impact synthetic utility, purification behavior, and occupational safety . The target compound bears the chloroacetamido methyl substituent at the pyrrolidine 2‑position via a methylene spacer, whereas the widely available 3‑substituted analog attaches the chloroacetamido group directly to the ring at the 3‑position without this spacer [1]. These structural differences translate into measurable disparities in molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and GHS hazard classification—each of which can determine the outcome of a multi‑step synthesis, a chromatographic purification, or a procurement risk assessment.

Quantitative Evidence Guide: How tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate Differs from Its Closest Analogs


Molecular Weight and Linker Arm Length: Target vs. 3‑Position Regioisomer

The target compound incorporates a methylene (–CH₂–) spacer between the pyrrolidine 2‑position and the chloroacetamido nitrogen, whereas the 3‑substituted regioisomer (CAS 865432-10-6) attaches the chloroacetamido group directly to the pyrrolidine ring without this spacer . This structural difference adds one carbon atom and two hydrogen atoms to the target, increasing its molecular weight by 14.03 Da relative to the 3‑isomer and providing a longer, more flexible tether between the pyrrolidine scaffold and the reactive chloroacetamide warhead [1].

Medicinal Chemistry Building Block Differentiation Linker Engineering

Lipophilicity (LogP) and Calculated Membrane Permeability: Target vs. 3‑Position Regioisomer

The target compound exhibits a vendor-reported LogP value of 1.74, whereas the 3‑substituted regioisomer (CAS 865432-10-6) is reported with an XLogP3 of 1.2 [1]. This ΔLogP of approximately +0.54 log units indicates the target compound is roughly 3.5‑fold more lipophilic, which can influence solubility in organic reaction media, reversed‑phase chromatographic retention times, and calculated membrane permeability in drug‑design workflows [2].

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area (TPSA): Target vs. 3‑Position Regioisomer and Implications for Permeability

The topological polar surface area (TPSA) of the target compound is calculated at approximately 46.2 Ų, whereas the 3‑substituted regioisomer has a reported TPSA of 58.6 Ų [1]. This difference of 12.4 Ų results from the distinct substitution geometry: the 3‑isomer places the chloroacetamido group directly on the ring, altering the spatial distribution of polar atoms. A TPSA below 60 Ų is generally associated with favorable intestinal absorption and blood‑brain barrier penetration in drug‑design guidelines; the target compound's lower TPSA positions it more favorably within this window [2].

TPSA Drug-likeness Membrane Permeability

GHS Hazard Classification: Target (Warning, Category 4 Acute Toxicity) vs. 3‑Position Regioisomer (Danger, Category 3 Acute Toxicity)

The target compound is classified under the Globally Harmonized System (GHS) with Signal Word 'Warning' and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), corresponding to Acute Toxicity Category 4 (oral) . In contrast, the 3‑substituted regioisomer (CAS 865432-10-6) carries Signal Word 'Danger' with H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H341 (Suspected of causing genetic defects), placing it in Acute Toxicity Category 3 and raising additional mutagenicity concerns . This one‑category shift in acute toxicity classification has direct consequences for shipping, handling, and storage requirements across international jurisdictions.

Occupational Safety GHS Classification Procurement Risk Assessment

Rotatable Bond Count and Conformational Flexibility: Target vs. Boc-Protected Amine Precursor

The target compound contains 4 rotatable bonds (excluding the Boc tert‑butyl rotation), reflecting the flexible methylene linker and the chloroacetamido side chain extending from the pyrrolidine 2‑position. By comparison, the simpler Boc‑protected amine precursor tert‑butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS 177911-87-4) possesses only 3 rotatable bonds [1]. The target compound's additional rotatable bond, combined with its larger molecular framework, enables a greater conformational search space for the chloroacetamido electrophile, which may be exploited in structure‑based design of covalent inhibitors where the trajectory of the warhead must match a specific nucleophilic residue in the target protein [2].

Conformational Flexibility Synthetic Intermediate Linker Properties

Purity Tier Availability Across Commercial Suppliers: Target Compound Offers Consistent 95–98% Range from Multiple Vendors

The target compound is available from at least five independent commercial suppliers with purity specifications ranging from 95% to 98% . Leyan (Shanghai Haohong Biomedical) offers the compound at 98% purity , ChemicalBook lists a reagent‑grade supply at 98% purity with pricing of 5,775 RMB/g , and Fluorochem supplies at 95.0% purity . In comparison, the 3‑substituted regioisomer is also available at 98% purity from Leyan ; however, the target compound benefits from a broader supplier base, including Bide Pharm (95%+), Shanghai Yuanye (95%), and Chemenu (95%), providing competitive procurement options across different geographic regions and price points .

Commercial Availability Purity Grading Supplier Comparison

Best Application Scenarios for tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate Based on Verified Differentiation Evidence


Covalent Inhibitor Design Requiring a Conformationally Flexible Chloroacetamide Warhead with a Longer Linker Arm

Medicinal chemistry programs developing targeted covalent inhibitors (TCIs) that require precise spatial orientation of an electrophilic chloroacetamide warhead toward a non‑catalytic cysteine or lysine residue should prioritize the target compound over the 3‑substituted regioisomer. The target compound provides an extra methylene spacer between the pyrrolidine scaffold and the chloroacetamido warhead (ΔMW = +14 Da, verified in Section 3, Evidence Item 1), along with one additional rotatable bond relative to the Boc‑amine precursor (verified in Section 3, Evidence Item 5). This increased conformational flexibility allows finer tuning of the warhead trajectory, which is critical given that covalent engagement requires precise distance and angle matching between the electrophilic α‑carbon and the target nucleophile [1]. Furthermore, the compound's lower TPSA (≈46.2 Ų vs. 58.6 Ų for the 3‑isomer) and higher LogP (1.74 vs. 1.2) predict superior membrane permeability, an advantage when the final conjugate must reach intracellular targets (Section 3, Evidence Items 2 and 3).

Multi‑Step Synthetic Sequences Requiring Orthogonal Protecting Group Strategy with Pre‑Installed Electrophilic Handle

Synthetic chemists executing multi‑step sequences that demand orthogonal reactivity—specifically, a Boc‑protected secondary amine that can be selectively deprotected under acidic conditions while retaining an intact electrophilic chloroacetamido group—will find the target compound strategically advantageous over the Boc‑amine precursor (CAS 177911-87-4). The precursor requires an additional acylation step with chloroacetyl chloride to install the electrophilic warhead, introducing an extra synthetic operation, potential yield loss, and purification burden. The target compound delivers both functionalities pre‑assembled, with the chloroacetamido group available for nucleophilic displacement, cyclization, or conjugation while the Boc group remains stable under the reaction conditions (Section 3, Evidence Item 5) [2]. The broader commercial availability at 98% purity further supports its use as a reliable advanced intermediate in scale‑up campaigns (Section 3, Evidence Item 6).

Laboratories with Restricted Hazardous Material Handling Capabilities: Procurement Prioritization Based on GHS Safety Classification

Academic laboratories, core facilities, and industrial R&D sites operating under stringent Environmental Health & Safety (EHS) policies with limited hazardous material handling infrastructure should preferentially procure the target compound over the 3‑substituted regioisomer. The target compound is classified as GHS Acute Toxicity Category 4 (Warning; H302‑H315‑H319‑H335), whereas the 3‑isomer is classified as Category 3 (Danger; H301‑H311‑H331‑H341) with additional mutagenicity warning (Section 3, Evidence Item 4). This difference translates into tangible operational consequences: the 3‑isomer may require HazMat shipping surcharges (e.g., FedEx HazMat Ground fees ranging from $50–$178 depending on hazard class and destination), specialized storage in locked, ventilated cabinets, and enhanced personal protective equipment (PPE) protocols . The target compound's lower hazard classification streamlines procurement logistics and reduces the administrative overhead associated with toxic substance management.

Chromatographic Method Development and Purification Optimization Leveraging Differentiated Lipophilicity

When developing reversed‑phase HPLC or flash chromatography purification protocols, the target compound's higher LogP (1.74 vs. 1.2 for the 3‑isomer) and distinct retention behavior can be exploited to achieve resolution from closely related synthetic by‑products or unreacted starting materials (Section 3, Evidence Item 2) . The approximately 3.5‑fold higher partition coefficient means the target compound will exhibit longer retention on C18 columns under identical gradient conditions, potentially enabling separation from more polar impurities that co‑elute with the 3‑substituted analog. This differentiated chromatographic behavior is particularly valuable in process chemistry where intermediate purity directly impacts downstream yield and final API quality.

Quote Request

Request a Quote for tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.